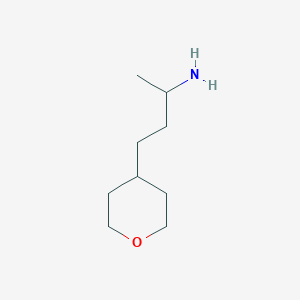
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods for this compound typically involve multistep synthesis processes that ensure high purity and yield .
化学反応の分析
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic effects, including its role as a pharmacological agent. In medicine, it is being explored for its potential use in treating various diseases due to its unique chemical properties .
作用機序
The mechanism of action of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride can be compared with other piperidine derivatives, such as 3-amino-2-piperidone and piperine. While all these compounds share a common piperidine moiety, they differ in their specific chemical structures and biological activities. For instance, piperine, a naturally occurring piperidine derivative, is known for its antioxidant and anticancer properties .
特性
分子式 |
C9H22Cl2N2O |
|---|---|
分子量 |
245.19 g/mol |
IUPAC名 |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,10)7-11-5-3-4-8(12)6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1 |
InChIキー |
ZWHWLLRBZVSLRF-YCBDHFTFSA-N |
異性体SMILES |
CC(C)(CN1CCC[C@H](C1)O)N.Cl.Cl |
正規SMILES |
CC(C)(CN1CCCC(C1)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


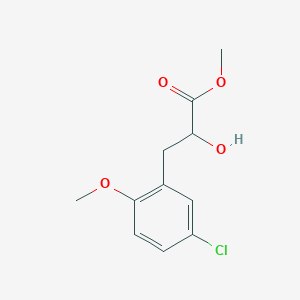
![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
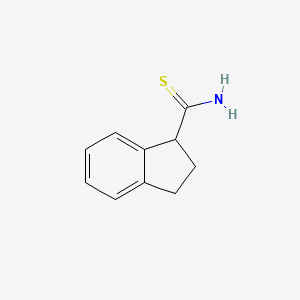
![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)
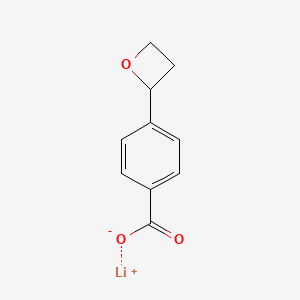
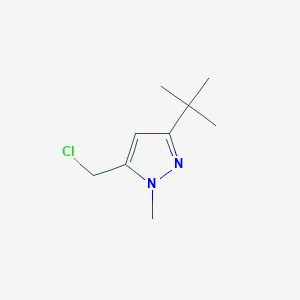



![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)

amine](/img/structure/B13594379.png)
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
